molecular formula C9H3BrF3NO3 B1377267 5-Bromo-3-(trifluoromethyl)isatoic anhydride CAS No. 1422682-01-6

5-Bromo-3-(trifluoromethyl)isatoic anhydride

Cat. No.: B1377267
CAS No.: 1422682-01-6
M. Wt: 310.02 g/mol
InChI Key: CSQVDTBILIBNOJ-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)isatoic anhydride is an organic compound with the molecular formula C9H3BrF3NO3 and a molecular weight of 310.02 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of bromine and trifluoromethyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)isatoic anhydride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is associated with several hazard statements including H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)isatoic anhydride typically involves the reaction of 5-bromo-3-(trifluoromethyl)aniline with phosgene. The reaction proceeds as follows:

    Starting Material: 5-Bromo-3-(trifluoromethyl)aniline

    Reagent: Phosgene (COCl2)

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.

The reaction yields this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)isatoic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form 5-bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.

    Alcoholysis: Reaction with alcohols to form esters.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Typically carried out in aqueous acidic or basic conditions.

    Alcoholysis Conditions: Requires the presence of an alcohol and a catalyst, such as a strong acid or base.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 5-Bromo-3-(trifluoromethyl)anthranilic acid and carbon dioxide.

    Alcoholysis Products: Esters of this compound.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)isatoic anhydride involves its reactivity towards nucleophiles. The bromine and trifluoromethyl groups influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can act as an electrophile, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

Comparison with Similar Compounds

Similar Compounds

    Isatoic Anhydride: The parent compound, lacking the bromine and trifluoromethyl groups.

    5-Bromo-isatoic Anhydride: Similar structure but without the trifluoromethyl group.

    3-(Trifluoromethyl)isatoic Anhydride: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-3-(trifluoromethyl)isatoic anhydride is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO3/c10-3-1-4-6(5(2-3)9(11,12)13)14-8(16)17-7(4)15/h1-2H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVDTBILIBNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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